molecular formula C30H34N2O3.HCl B000959 Bazedoxifene HCl CAS No. 198480-56-7

Bazedoxifene HCl

Katalognummer B000959
CAS-Nummer: 198480-56-7
Molekulargewicht: 507.1 g/mol
InChI-Schlüssel: COOWZQXURKSOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bazedoxifene HCl, a third-generation selective estrogen receptor modulator (SERM), is recognized for its efficacy in the treatment of postmenopausal osteoporosis. It exhibits favorable effects on lipids and tissues, including the uterine and breast, without the significant disadvantages associated with conventional antiresorptive agents. Despite its utility, the comparative advantages over other treatments remain to be fully determined (Yavropoulou, Makras, & Anastasilakis, 2019).

Wissenschaftliche Forschungsanwendungen

  • Osteoporosis Treatment

    • Field : Endocrinology
    • Application : Bazedoxifene is used in the prevention of postmenopausal osteoporosis . It promotes increased bone mineral density and bone strength .
    • Methods : Bazedoxifene is administered orally. It binds to estrogen receptor-α with an IC 50 of 26 nM, an affinity similar to that of raloxifene .
    • Results : Bazedoxifene was associated with significant increases in bone mineral density at 6 weeks, compared with control, and better compressive strength of bone samples from the L4 vertebrae .
  • Colon Cancer Therapy

    • Field : Oncology
    • Application : Bazedoxifene acts as a novel inhibitor of IL-11/GP130 signaling, which is involved in tumorigenesis, tumor progression, and differentiation in colon cancer cells .
    • Methods : Bazedoxifene inhibits phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) and its nuclear translocation induced by IL-11 in colon cancer cells .
    • Results : Bazedoxifene alone or together with oxaliplatin can significantly induce apoptosis, inhibit cell viability, cell colony formation, and cell migration in colon cancer cells .
  • Menopause Treatment

    • Field : Gynecology
    • Application : Bazedoxifene is used to treat moderate to severe vasomotor symptoms associated with menopause .
    • Methods : Bazedoxifene is administered orally. It is often used in combination with conjugated estrogens .
    • Results : Bazedoxifene effectively treats vasomotor symptoms associated with menopause, such as hot flashes .
  • Breast Cancer Therapy

    • Field : Oncology
    • Application : Bazedoxifene has been found to stop the growth of breast cancer cells, even those resistant to tamoxifen .
    • Methods : Bazedoxifene inhibits the IL-6/GP130 signaling pathway, which is critical for the survival and progression of multiple types of cancer .
    • Results : Bazedoxifene significantly reduced cell proliferation and induced apoptosis in patient-derived breast cancer organoids .
  • Endometrial Cancer Therapy

    • Field : Oncology
    • Application : Bazedoxifene has potential effects on the uterine endometrium, which may have implications for endometrial cancer therapy .
    • Methods : Bazedoxifene is administered orally. It binds to estrogen receptor-α and does not stimulate proliferation of MCF-7 cells but does inhibit 17β-estradiol-induced proliferation .
    • Results : In an immature rat uterine model, bazedoxifene was associated with less increase in uterine wet weight than either ethinyl estradiol or raloxifene .
  • Prostate Cancer Therapy

    • Field : Urology
    • Application : While there is no direct evidence of Bazedoxifene being used in prostate cancer therapy, the IL-6/GP130 signaling pathway, which Bazedoxifene inhibits, is a potential target for cancer therapy .

Safety And Hazards

Bazedoxifene HCl is toxic and a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Bazedoxifene HCl is a promising therapeutic agent targeting IL-11/GP130 signaling for human colorectal cancer therapy . It is also being investigated for its potential use in the treatment of postmenopausal osteoporosis .

Relevant Papers The paper “Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy” discusses the potential of Bazedoxifene HCl as a therapeutic agent for colon cancer . Another paper on Springer discusses Bazedoxifene HCl’s potential for the treatment of postmenopausal osteoporosis .

Eigenschaften

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOWZQXURKSOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433034
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bazedoxifene HCl

CAS RN

198480-56-7
Record name 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198480-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bazedoxifene hydrochloride (5 g), dichloromethane (75 mL), and water (50 mL) are mixed and triethylamine (4 mL) is slowly added to obtain a pH range of 9.5-10.5 of the aqueous phase. The layers are separated and the aqueous layer is extracted with dichloromethane (2×25 mL). The organic layers are combined followed by addition of water (50 mL), at which point pH of the aqueous phase is about 10.4. To this mixture, a solution of 5% acetic acid (75 mL) is slowly added until the pH is about 9, at which point a crystalline solid forms. The solid is collected by filtration, washed with dichloromethane (25 mL), and dried under vacuum at 50° C. to afford crystalline bazedoxifene free base in 73.27% yield (HPLC purity 99.67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
73.27%

Synthesis routes and methods II

Procedure details

Bazedoxifene hydrochloride (20 g) and dimethylformamide (200 mL) are charged into a round bottomed flask and stirred for 10-15 minutes. To the reaction mixture, triethylamine (8 mL) and toluene (400 mL) are added and the mixture is stirred at room temperature for 10-20 minutes. Then two lots of water (40 mL and 860 mL) are sequentially added with intermittent stirring for 10-20 minutes and finally the reaction mixture is stirred for 5-6 hours at room temperature. The reaction mixture is then cooled to 7.5-12.5° C. and stirred at the same temperature for another 3-4 hours. The solid formed is collected by filtration, washed with water (40 mL), toluene (40 mL) and dried under vacuum below 50° C. to afford 16.2 g of crystalline bazedoxifene free base Form A of 99.79% HPLC purity.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene HCl
Reactant of Route 2
Bazedoxifene HCl
Reactant of Route 3
Bazedoxifene HCl
Reactant of Route 4
Bazedoxifene HCl
Reactant of Route 5
Reactant of Route 5
Bazedoxifene HCl
Reactant of Route 6
Reactant of Route 6
Bazedoxifene HCl

Citations

For This Compound
19
Citations
NB Price - amp.chemicalbook.com
… bazedoxifene hcl is a novel, non-steroidal and indole-based estrogen receptor modulator (serm). the ic50 value of bazedoxifene against erα and erβ is 23 nm and 89 nm, respectively [1,…
Number of citations: 2 amp.chemicalbook.com
H Li, H Xiao, L Lin, D Jou, V Kumari… - Journal of medicinal …, 2014 - ACS Publications
… Compounds raloxifene·HCl and bazedoxifene·HCl were purchased from Selleckchem with 99.8% purity. Other compounds have ≥95% purity as determined by HPLC. …
Number of citations: 137 pubs.acs.org
N Mehyar, A Mashhour, I Islam, S Gul… - SAR and QSAR in …, 2021 - Taylor & Francis
… The inhibitors with lower potencies, such as otilonium bromide, caspofungin acetate, tolcapone, sunitinib malate, masitinib, bazedoxifene HCl, and ethacridine lactate monohydrate, …
Number of citations: 6 www.tandfonline.com
J Cao, Y Liu, S Dong, M Zhou, J Guo, X Jia, Y Zhang… - bioRxiv, 2021 - biorxiv.org
… Notably, during the primary screen all nine SERMs (ospemifene, bazedoxifene HCl, … Notably, a recently published study showed that four SERMs (bazedoxifene HCl, raloxifene (…
Number of citations: 2 www.biorxiv.org
JA Moore, M Meakin, MH Earl, TM Kummer… - Journal of Global …, 2020 - Elsevier
Objectives Vancomycin is a first-line antibiotic for the treatment of invasive infections in humans caused by methicillin-resistant Staphylococcus aureus (MRSA). Based on the premise …
Number of citations: 7 www.sciencedirect.com
N Mehyar, A Mashhour, I Islam… - SAR and QSAR in …, 2021 - Taylor & Francis
… Ruxolitinib, tolcapone, raloxifene HCl, and bazedoxifene HCl did not inhibit the SARS-CoV-2 helicase activity even at 100 µM final concentrations – see Table 3 and Figure S4. …
Number of citations: 6 www.tandfonline.com
F Stahl, P Denner, D Piston, BO Evert, L de Boni… - Scientific Reports, 2021 - nature.com
… The screening library contains a wide spectrum of other SERMS (like bazedoxifene-HCl and toremifene-citrate), ER antagonists (like fulvestrant and raloxifene) and several drugs …
Number of citations: 2 www.nature.com
J Cao, S Dong, Y Liu, M Zhou, J Guo, X Jia… - Frontiers in …, 2021 - frontiersin.org
… Notably, during the primary screen all nine SERMs [ospemifene, bazedoxifene HCl, bazedoxifene acetate, clomifene citrate, chlorotrianisene, raloxifene (Evista), tamoxifen, tamoxifen …
Number of citations: 4 www.frontiersin.org
C Li, J Fuchs, J Lin, OHIO STATE UNIV COLUMBUS - 2013 - apps.dtic.mil
There is an inherent connection between cancer and chronic inflammation. One of the key inflammatory cytokines, IL-6, is a strong biomarker and therapeutic target of breast tumor …
Number of citations: 3 apps.dtic.mil
KM Jasmine, R Bandichhor - Chemistry & Biology, 2015 - Citeseer
… HCl that afforded the bazedoxifene HCl (1·HCl) in 72% yield. We have screened several solvents/solvent mixtures to obtain the high yield and purity. The best results were obtained in …
Number of citations: 5 citeseerx.ist.psu.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.